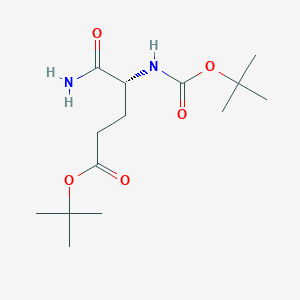

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

描述

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a protected amino acid derivative featuring dual tert-butoxycarbonyl (Boc) and tert-butyl ester groups. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical development, particularly for introducing glutamic acid derivatives with controlled stereochemistry (R-configuration at the 4-position) . Its structure includes:

- Boc protection at the 4-amino group.

- tert-butyl ester at the carboxylate group.

- A ketone moiety at the 5-position.

This compound is synthesized via sequential protection and coupling reactions. For example, Boc-D-Glu(OBn)-OH reacts with ethyl chloroformate and ammonia to generate Boc-D-Glu(OBn)-NH₂, followed by deprotection and re-protection steps to install the Boc group at the 4-position .

属性

IUPAC Name |

tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGODVPQSOIIIMM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters of Nα-protected amino acids can be achieved using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and is suitable for a variety of amino acid side chains and substituents.

化学反应分析

Types of Reactions

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Coupling Reagents: DIC and HOBt are frequently used in peptide synthesis.

Major Products Formed

Deprotected Amino Acids: Removal of the Boc group yields the free amino acid.

Peptides: Coupling reactions with other amino acids result in the formation of peptides.

科学研究应用

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block in the preparation of biologically active peptides.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of peptide-based materials and bioconjugates.

作用机制

The mechanism of action of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions . This allows for the sequential addition of amino acids in peptide synthesis. The compound’s reactivity is largely due to the presence of the Boc group, which can be easily cleaved to reveal the free amine for further reactions .

相似化合物的比较

tert-Butyl (S)-5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

- Key Differences: Protection Strategy: Uses benzyloxycarbonyl (Z) instead of Boc at the 4-amino group. Stereochemistry: S-configuration at the 4-position vs. R-configuration in the target compound. Molecular Weight: 336.39 g/mol (vs. 336.39 g/mol for the target compound; identical molecular formula but distinct stereochemistry) .

- Applications: The Z group is labile under hydrogenolysis conditions, making this compound suitable for orthogonal deprotection strategies in peptide synthesis.

(S)-tert-Butyl 2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

- Key Differences: Dual Boc Protection: Two Boc groups at the 2-amino position. Positional Variation: The Boc groups are on the 2-amino group instead of the 4-position.

- Synthesis : Derived from L-glutamic acid via selective reduction and Wittig reactions .

- Applications: Used in synthesizing non-natural α-amino acids with enhanced stability.

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate

5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic acid

- Key Differences: Aromatic Substituents: Incorporates a 4-tert-butylphenoxyphenyl group. Free Carboxylic Acid: Lacks ester protection, enhancing water solubility.

- Applications : Explored as an intermediate in agrochemicals and plant resistance inducers .

Data Tables: Structural and Functional Comparison

Key Research Findings

Stereochemical Impact : The R-configuration in the target compound enhances binding affinity in STING agonist platforms compared to S-isomers, as demonstrated in antibody-drug conjugate (ADC) research .

Protection Group Stability: Boc-protected derivatives exhibit superior stability under acidic conditions compared to Z-protected analogs, which require hydrogenolysis .

Synthetic Flexibility : Chlorinated derivatives (e.g., compound in ) enable diversification via cross-coupling reactions, a feature absent in the parent compound.

生物活性

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, with the CAS number 1373751-75-7, is a compound that has garnered interest for its potential biological activity, particularly in the context of drug development. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Characteristics

- Molecular Formula : C14H26N2O5

- Molecular Weight : 302.37 g/mol

- Purity : Typically around 95% to 97% .

- Functional Groups : It contains amide and ester functional groups, which are crucial for its biological interactions.

The compound is believed to act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been explored in the context of inhibiting aspartate transcarbamoylase (ATC), an enzyme critical for pyrimidine biosynthesis in both humans and parasites like Plasmodium falciparum (the causative agent of malaria) .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective inhibition against malarial ATC compared to human ATC. The compound's potency was evaluated through various biochemical assays, revealing significant activity at low concentrations:

| Compound | Target Enzyme | IC50 (nM) | EC50 (µM) |

|---|---|---|---|

| BDA-04 | PfATC | 286 ± 1.1 | 2.4 |

| BDA-11 | PfATC | 46 ± 1.2 | 3.4 |

| BDA-14 | PfATC | 115 ± 1.2 | 42.5 |

| BDA-24 | PfATC | 103 ± 1.2 | 2.0 |

These results indicate a high degree of selectivity for the parasite over human cells, suggesting a potential therapeutic window for antimalarial drug development .

Cytotoxicity Assessments

Cytotoxicity studies conducted on various human cell lines have shown that the compound exhibits minimal toxicity at concentrations up to 100 µM, making it a promising candidate for further development in therapeutic applications without significant adverse effects on normal cells .

Antimalarial Drug Development

Research has focused on developing derivatives of this compound aimed at enhancing its efficacy against malaria. For instance, modifications to the structure have been explored to improve binding affinity and selectivity towards PfATC while minimizing interaction with human enzymes . The BDA series, which includes this compound, has shown promising results in preclinical models.

Cancer Research

Beyond its antimalarial properties, there is ongoing research into the potential use of this compound as an anticancer agent. Preliminary studies suggest that compounds within this class may inhibit tumor growth by targeting metabolic pathways essential for cancer cell proliferation .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, and what reagents are critical for protecting functional groups?

- Methodological Answer : The compound is typically synthesized via multi-step protection and coupling reactions. For example:

- Step 1 : Boc protection of glutamic acid derivatives using Boc anhydride or Boc-Cl in anhydrous THF with a base like triethylamine (TEA) to protect the α-amine .

- Step 2 : Amidation of the γ-carboxyl group using ammonia or methylamine in polar solvents (e.g., DMF) at 0–25°C to form the 5-oxopentanoate backbone .

- Step 3 : Selective deprotection (e.g., HCl/dioxane for Boc removal) followed by re-protection with Fmoc-Cl for orthogonal functionalization .

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify backbone structure and substituent positions. For example, δ 1.38–1.44 ppm (tert-butyl protons) and δ 4.80–4.90 ppm (chiral center protons) are diagnostic .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., [M+H] at m/z 372–442) .

- Chiral HPLC : To assess enantiomeric purity, especially when synthesizing (R)-configured derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the hydrogenation of nitro or azide intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use 5–10% palladium on carbon under hydrogen (50 psi) at 50°C for 16 hours, ensuring thorough degassing to remove residual solvents .

- Solvent Systems : DMA or iPrOH enhances solubility of intermediates like tert-butyl (S)-5-amino-4-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate, reducing side reactions .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR for nitro group reduction (disappearance of ~1520 cm peak) .

Q. What strategies resolve stereochemical inconsistencies observed during the synthesis of (R)-configured derivatives?

- Methodological Answer :

- Chiral Pool Synthesis : Start with enantiopure L-glutamic acid derivatives and retain configuration via DIBALH-mediated selective reduction of γ-esters .

- Stereoselective Coupling : Use EDCI/HOBT with chiral amines (e.g., 4-(azetidin-3-yl)morpholine) to ensure retention of configuration during amide bond formation .

- Dynamic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphoric acids) for kinetic resolution of racemic mixtures .

Q. How should researchers address contradictory NMR data when synthesizing analogs with isoindolin-2-yl substituents?

- Methodological Answer :

- Solvent Effects : Compare spectra in CDCl vs. DMSO-d; aromatic protons (δ 7.4–8.1 ppm) may shift due to hydrogen bonding in polar solvents .

- Tautomerism Analysis : For isoindolinone derivatives, verify keto-enol tautomer ratios via N NMR or variable-temperature experiments .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in EtOAc/hexane) .

Q. What are the key considerations in designing bioactive analogs of this compound for targeted protein degradation (e.g., PROTACs)?

- Methodological Answer :

- Linker Design : Incorporate morpholinoazetidine or piperazine groups (e.g., tert-butyl (S)-5-amino-4-(4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate) to enhance solubility and binding to E3 ligases like CRBN .

- Functional Group Compatibility : Ensure Boc/Fmoc groups are stable under coupling conditions (e.g., DIEA in NMP at 28°C) .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., HDACs or kinases) .

Data Contradiction Analysis

Q. Why do different literature methods report varying yields (70–98%) for the same hydrogenation step?

- Methodological Answer :

- Catalyst Loading : Higher Pd/C ratios (10 wt%) improve yields but may increase over-reduction byproducts .

- Substrate Purity : Residual DMA or DMF from prior steps can poison catalysts; pre-purify intermediates via column chromatography .

- Reaction Scale : Milligram-scale reactions often report higher yields due to easier degassing, while bulk syntheses face mass transfer limitations .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。